4,4,6-Trimethyl-1,3,2-dioxaborinane
Overview
Description
4,4,6-Trimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C6H13BO2. It is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a borylation reagent, which is essential in the formation of boronic esters and other boron-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of 2-methyl-2,4-pentanediol with borane. The reaction typically involves the use of a solvent such as dioxane and a catalyst like palladium. The process is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions include a temperature of around 20°C and a reaction time of approximately 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored closely to maintain optimal conditions and prevent any deviations that could affect the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions to form different boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and halogenated solvents are often employed.
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and borohydrides. These products are valuable intermediates in organic synthesis and are used in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
4,4,6-Trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a borylation reagent in the synthesis of boronic esters, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic esters derived from this compound are used in the development of enzyme inhibitors and sensors.
Medicine: It is involved in the synthesis of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: This compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable boron-oxygen bonds. In borylation reactions, the compound acts as a boron source, transferring the boron atom to the target molecule. The process typically involves the coordination of the boron atom to a transition metal catalyst, followed by the transfer of the boron atom to the substrate. This mechanism is crucial in the formation of boronic esters and other boron-containing compounds .
Comparison with Similar Compounds
4,4,6-Trimethyl-1,3,2-dioxaborinane can be compared with other similar boron-containing compounds:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is also used as a borylation reagent but has different reactivity and stability profiles.
Bis(pinacolato)diboron: Known for its use in Suzuki-Miyaura cross-coupling reactions, it offers different advantages in terms of reactivity and ease of handling.
Phenylboronic acid pinacol ester: This compound is used in similar applications but has distinct properties that make it suitable for specific reactions .
Properties
InChI |
InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMKXKKAYRGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(CC(O1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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